molecular formula C22H17FN2O2S B2894984 N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207033-51-9

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2894984
CAS No.: 1207033-51-9
M. Wt: 392.45
InChI Key: DUVKXRDRIHOSKV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a fluorophenyl group at the N-position and a methoxyphenyl group at the 4-position of the thiophene ring. The 3-position is substituted with a pyrrole moiety, which introduces aromatic heterocyclic diversity.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-27-18-10-4-15(5-11-18)19-14-28-21(20(19)25-12-2-3-13-25)22(26)24-17-8-6-16(23)7-9-17/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVKXRDRIHOSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound with a complex structure that includes a thiophene ring, carboxamide group, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C22H17FN2O2S
  • Molecular Weight : 392.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity through various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of target molecules, leading to diverse biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, with notable cytotoxic effects linked to its structural features.

Cell Line IC50 (µM) Mechanism
A4311.98 ± 1.22Apoptosis induction via Bcl-2 inhibition
HT2923.30 ± 0.35Cell cycle arrest in G2/M phase

The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group on the phenyl ring is crucial for enhancing the anticancer activity of the compound .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on A431 and HT29 cell lines. The results indicated a potent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Molecular dynamics simulations revealed that it primarily interacts with Bcl-2 proteins, disrupting their function and promoting programmed cell death .

Comparison with Similar Compounds

Substituent Effects:

  • Electron-Donating vs. In contrast, the chloro substituent in increases lipophilicity, which may favor membrane permeability but reduce aqueous solubility .
  • Steric and Conformational Influence : The butyl group in introduces conformational flexibility, whereas the rigid pyrrole and aryl groups in the target compound and restrict rotation, possibly affecting binding specificity .

Physicochemical and Crystallographic Insights

  • Solubility : The methoxy group in the target compound may improve solubility in polar solvents compared to the chloro derivative , though exact data are unavailable.
  • Crystal Packing : highlights that substituents like fluorine and methoxy influence dihedral angles between aromatic rings (7.14°–56.26°), affecting molecular packing and intermolecular interactions (e.g., hydrogen bonding with methoxy oxygen) .

Q & A

Q. What are the key synthetic strategies for preparing N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Thiophene Core Formation : The thiophene ring is constructed using cyclization reactions, such as the Gewald reaction, which combines ketones, sulfur, and cyanoacetates under basic conditions .
  • Substituent Introduction :
    • The 4-fluorophenyl group is introduced via Friedel-Crafts alkylation using 4-fluorobenzyl halides and Lewis acid catalysts (e.g., AlCl₃) .
    • The 4-methoxyphenyl moiety is attached through Suzuki-Miyaura cross-coupling with aryl boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) .
    • The pyrrole ring is synthesized via Paal-Knorr pyrrole synthesis , reacting 1,4-diketones with ammonia derivatives .
  • Carboxamide Formation : The carboxylic acid intermediate is activated (e.g., using thionyl chloride) and coupled with 4-fluoroaniline in the presence of a base (e.g., DIPEA) .

Q. Key Optimization Parameters :

  • Temperature control (e.g., 0–80°C for coupling reactions).
  • Solvent selection (e.g., DMF for polar intermediates, toluene for Friedel-Crafts).
  • Catalytic systems (e.g., Pd catalysts for cross-coupling).

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., thiophene-pyrrole junctions) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion at m/z 421.1125) .
  • X-ray Crystallography : Resolves 3D conformation, especially for polymorph screening .
  • HPLC-PDA : Quantifies purity (>98%) and detects trace impurities .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Screen binding affinity against kinase libraries (e.g., EGFR, VEGFR) .
    • Molecular Docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets) .
  • Functional Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based kinase assays (e.g., ADP-Glo™) .
    • Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cell lines .

Data Contradiction Analysis :
If conflicting activity data arise (e.g., IC₅₀ varies across studies):

  • Verify assay conditions (e.g., ATP concentration in kinase assays).
  • Check compound stability (e.g., DMSO stock oxidation) via LC-MS .
  • Compare cell line genetic backgrounds (e.g., EGFR mutation status) .

Q. What methodologies optimize solubility and bioavailability for in vivo studies?

  • Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve intestinal absorption .

Q. Key Parameters :

  • LogP Reduction : Replace hydrophobic groups (e.g., fluorophenyl with pyridyl) while maintaining activity .
  • Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodent models (e.g., Cₘₐₓ, t₁/₂) .

Q. How can structure-activity relationship (SAR) studies be structured to improve potency?

  • Substituent Variation :
    • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
    • Modify pyrrole N-substituents (e.g., methyl vs. benzyl) to reduce off-target effects .
  • Scaffold Hopping : Replace thiophene with imidazopyridine to improve metabolic stability .

Q. Data-Driven SAR :

ModificationActivity Change (IC₅₀, nM)Solubility (μg/mL)
4-CF₃ phenyl12 → 8 (↑ potency)15 → 10 (↓)
Pyrrole N-methyl12 → 18 (↓ potency)15 → 30 (↑)

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